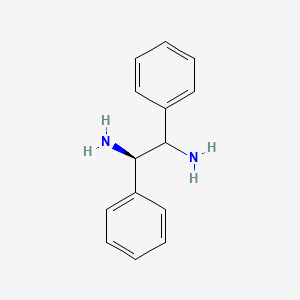

(1r,2s)-1,2-Diphenylethylenediamine

概要

説明

(1r,2s)-1,2-Diphenylethylenediamine is a chiral diamine compound that features two phenyl groups attached to an ethylenediamine backbone. This compound is of significant interest in organic chemistry due to its chiral properties, making it useful in asymmetric synthesis and catalysis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s)-1,2-Diphenylethylenediamine typically involves the reduction of benzil with ammonium acetate and sodium borohydride. The reaction is carried out in ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of chiral catalysts to ensure the desired enantiomer is produced with high selectivity. This can include the use of chiral ligands in metal-catalyzed hydrogenation reactions.

化学反応の分析

Types of Reactions

(1r,2s)-1,2-Diphenylethylenediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imines or other nitrogen-containing compounds.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halides into the molecule.

Major Products

The major products formed from these reactions include various substituted amines, imines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Asymmetric Synthesis

Overview:

DPEN serves as a critical chiral auxiliary in asymmetric synthesis, which is the process of creating enantiomerically enriched compounds. The compound's ability to induce chirality makes it invaluable in synthesizing pharmaceuticals and other biologically active molecules.

Key Reactions:

- Asymmetric Aldol Reactions: DPEN is utilized to facilitate aldol reactions that produce chiral β-hydroxy carbonyl compounds.

- Asymmetric Diels-Alder Reactions: It enhances the selectivity of Diels-Alder reactions, allowing for the formation of cyclohexene derivatives with high enantiomeric excess.

- Asymmetric Epoxidation: DPEN aids in the selective epoxidation of alkenes, leading to the formation of optically active epoxides.

Optical Resolution

Description:

Optical resolution involves separating racemic mixtures into their individual enantiomers. DPEN acts as a chiral resolving agent, enabling chemists to isolate pure enantiomers from racemic mixtures.

Methodology:

- Chiral Solvation Agent: DPEN is employed in NMR spectroscopy to determine the enantiomeric excess of chiral acids. This method allows for precise quantification of enantiomeric purity in various samples .

Catalytic Applications

Role in Catalysis:

DPEN is frequently used in catalytic systems for asymmetric transformations. Its presence can significantly enhance reaction rates and selectivity.

Examples of Catalytic Systems:

- Transition Metal Catalysis: DPEN is incorporated into ligand frameworks for transition metal-catalyzed reactions, improving the efficiency and selectivity for producing chiral products.

- Organocatalysis: It also plays a role in organocatalytic processes where small organic molecules catalyze chemical reactions without the need for metals.

Pharmaceutical Applications

Drug Development:

Due to its chiral nature, DPEN is essential in the pharmaceutical industry for developing drugs with specific stereochemical configurations.

Case Studies:

- Synthesis of Chiral Drugs: Several studies have documented the use of DPEN in synthesizing key pharmaceutical intermediates that require high enantiomeric purity for efficacy and safety.

- Chiral Auxiliary Role: As a chiral auxiliary, DPEN has been used to derive various bioactive compounds, enhancing their therapeutic profiles .

作用機序

The mechanism by which (1r,2s)-1,2-Diphenylethylenediamine exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze various asymmetric reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed.

類似化合物との比較

Similar Compounds

(1r,2r)-1,2-Diphenylethylenediamine: Another enantiomer of the same compound, differing in the spatial arrangement of the phenyl groups.

1,2-Diphenylethane: A structurally similar compound lacking the amino groups.

1,2-Diphenylethylenediamine: The racemic mixture of the compound.

Uniqueness

(1r,2s)-1,2-Diphenylethylenediamine is unique due to its specific chiral configuration, which makes it particularly useful in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions sets it apart from other similar compounds, providing distinct advantages in catalysis and synthesis.

特性

IUPAC Name |

(2R)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-KWCCSABGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。